N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
“N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide” is a chemical compound. It is related to a class of compounds that have been studied for their potential antimicrobial activity . These compounds are typically synthesized using a variety of techniques and starting materials .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Scientific Research Applications
Molecular Interaction Studies
One study delves into the molecular interactions of a structurally related antagonist with the CB1 cannabinoid receptor, employing AM1 molecular orbital method for conformational analysis. This research sheds light on the binding interactions with the receptor, contributing to the understanding of antagonist activity and receptor interaction mechanisms (Shim et al., 2002).
Antimicrobial Activity
Thiazole-aminopiperidine hybrids have been investigated for their in vitro activity against Mycobacterium tuberculosis, showing promise as novel inhibitors of the GyrB ATPase enzyme, highlighting their potential as antituberculosis agents (Jeankumar et al., 2013).
Antiproliferative Effects
The antiproliferative effects of various heterocyclic carboxamides on human leukemic cells have been explored, identifying compounds with potent activity against different cell lines. These studies contribute to the development of potential antipsychotic agents and cancer therapeutics (Norman et al., 1996), (Kumar et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes, which could potentially be the targets of this compound .
Mode of Action
This interaction could involve binding to the target, inhibiting its activity, or modulating its function in some other way .
Biochemical Pathways
Based on the known targets of similar compounds, it is possible that this compound could affect a variety of biochemical pathways, leading to downstream effects on cellular function .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound, determining how much of the compound reaches its targets and how long it remains in the body .
Result of Action
Based on the known effects of similar compounds, it is likely that this compound could have a variety of effects at the molecular and cellular level .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially influence the action of this compound .
properties
IUPAC Name |
N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c24-18(19-22-16-5-1-2-6-17(16)25-19)21-12-14-7-10-23(11-8-14)15-4-3-9-20-13-15/h1-6,9,13-14H,7-8,10-12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMORKWSKBIIRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=NC3=CC=CC=C3S2)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide |
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